molecular formula C15H20N4O6 B1531128 2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid CAS No. 1242268-14-9

2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid

Cat. No. B1531128
CAS RN: 1242268-14-9
M. Wt: 352.34 g/mol
InChI Key: BXPDSSDKTZYQFY-UHFFFAOYSA-N
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Description

The compound “2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid” is also known as 2-(4-BOC-PIPERAZINO)PYRIDINE-5-CARBOXYLIC ACID . It has a molecular weight of 307.35 . The IUPAC name for this compound is 6-[4-(tert-butoxycarbonyl)-1-piperazinyl]nicotinic acid . It is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-5-4-11(10-16-12)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20) . This indicates that the compound has a piperazine ring with a tert-butoxycarbonyl group attached, along with a pyridine ring carrying a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 307.35 . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

Asymmetric Synthesis and SAR Studies : The practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines through nucleophilic 1,2-additions to N-tert-butanesulfinyl imines demonstrates the utility of 2-[4-(tert-Butoxycarbonyl)piperazinyl] compounds. X-ray crystallography confirmed the structures, revealing different mechanisms depending on the organometallic reagent used. This synthesis route is notable for its application in structure-activity relationship (SAR) studies, particularly for identifying novel ligands of the human melanocortin 4 receptor, highlighting its potential in drug discovery (Jiang et al., 2005).

Nitrone-Based Radical Trapping : The comparison of the radical trapping abilities of different nitrones, including PBN, S-PBN, and NXY-059, provides insights into their neuroprotective properties across various rodent models. These nitrones have been shown to form radical adducts and prevent salicylate oxidation, with PBN being the most effective. This study underscores the significance of nitrones in developing therapeutic agents for oxidative stress-related pathologies (Maples et al., 2001).

Biomedical Applications

Macrocyclic Chelating Agents : The synthesis of bifunctional tetraaza macrocycles and their conversion to poly(amino carboxylate) chelating agents demonstrates the application of 2-[4-(tert-Butoxycarbonyl)piperazinyl] compounds in creating advanced diagnostic and therapeutic agents, particularly in radiopharmacy. These macrocycles have potential applications in the development of radiolabeled compounds for medical imaging and therapy (McMurry et al., 1992).

Antioxidant Mechanism of Nitrones : The study of newly synthesized benzoxazinic nitrones showcases the antioxidant mechanism of these compounds. With superior antioxidant activity compared to traditional nitrones like PBN, these compounds are being explored for therapeutic applications in treating oxidative stress-related diseases. The study provides both in vitro and in silico insights into their efficacy and mechanism, contributing to the development of more effective antioxidants (Marano et al., 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O6/c1-15(2,3)25-14(22)18-6-4-17(5-7-18)12-11(13(20)21)8-10(9-16-12)19(23)24/h8-9H,4-7H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPDSSDKTZYQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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